molecular formula C10H11N3O2 B13287022 Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate

Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate

Cat. No.: B13287022
M. Wt: 205.21 g/mol
InChI Key: BWDWPXFTXBJWMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a methyl ester group and an amino group linked to a but-2-yn-1-yl chain. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate typically involves the reaction of pyrazine-2-carboxylic acid with but-2-yn-1-amine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of automated reactors and purification systems is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazine ring can interact with enzymes and receptors, modulating their activity. The but-2-yn-1-yl group may enhance the compound’s binding affinity and specificity towards certain targets. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects .

Comparison with Similar Compounds

Uniqueness: Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 6-(but-2-ynylamino)pyrazine-2-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-3-4-5-12-9-7-11-6-8(13-9)10(14)15-2/h6-7H,5H2,1-2H3,(H,12,13)

InChI Key

BWDWPXFTXBJWMI-UHFFFAOYSA-N

Canonical SMILES

CC#CCNC1=NC(=CN=C1)C(=O)OC

Origin of Product

United States

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